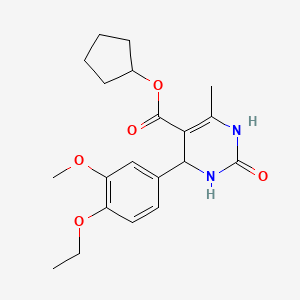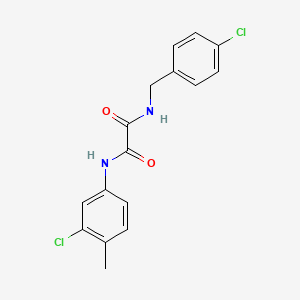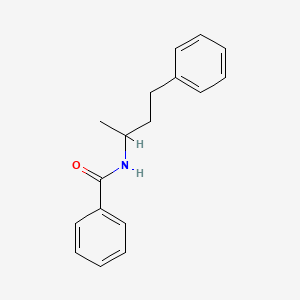![molecular formula C16H14FNO2S B4958323 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran family. This compound has gained significant interest in recent years due to its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The exact mechanism of action of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of neurological disorders. The compound has also been shown to modulate the activity of various receptors in the body, such as the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Neuroprotective effects: The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Anticancer effects: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Anti-inflammatory effects: The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
実験室実験の利点と制限
One of the major advantages of using 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide in lab experiments is its wide range of biochemical and physiological effects. The compound has been shown to have neuroprotective, anticancer, and anti-inflammatory effects, making it a promising candidate for various research studies. However, one of the limitations of using this compound is its relatively low yield during synthesis. The yield of the reaction is typically around 70-80%, which can limit its availability for large-scale experiments.
将来の方向性
There are several future directions for research on 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide. Some of the possible future directions include:
1. Development of more efficient synthesis methods to increase the yield of the reaction.
2. Further studies on the mechanism of action of the compound to better understand its effects on various signaling pathways in the body.
3. Clinical trials to evaluate the safety and efficacy of the compound in treating neurological disorders, cancer, and inflammation.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine the optimal dosage and administration route.
5. Development of analogs of the compound with improved properties, such as higher potency and selectivity for specific receptors.
合成法
The synthesis of 7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide involves several steps. The first step involves the reaction of 7-fluoro-3-methyl-1-benzofuran-2-carbonyl chloride with 5-methyl-2-thiophenemethanamine to form this compound. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The yield of the reaction is typically around 70-80%.
科学的研究の応用
7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the research areas where this compound has been studied include:
1. Neurological Disorders: this compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
2. Cancer: this compound has been shown to have anticancer properties in various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
3. Inflammation: this compound has been shown to have anti-inflammatory effects in animal models of inflammation. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
特性
IUPAC Name |
7-fluoro-3-methyl-N-[(5-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-9-6-7-11(21-9)8-18-16(19)14-10(2)12-4-3-5-13(17)15(12)20-14/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPYZBYYHPDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=C(C3=C(O2)C(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)
![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)
